molecular formula C5H8O3 B3106203 (E)-3-Methoxy-2-butenoic acid CAS No. 156948-00-4

(E)-3-Methoxy-2-butenoic acid

Cat. No. B3106203
CAS RN: 156948-00-4
M. Wt: 116.11 g/mol
InChI Key: BNKISRDHFGXPMO-ONEGZZNKSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

(E)-3-Methoxy-2-butenoic acid, also known as 3-MBOA, is a naturally occurring fatty acid found in plants. It has a wide range of applications in scientific research, including its use as a biochemical reagent, a physiological effector, and a lab experiment tool.

Scientific Research Applications

Antibiotic and Toxin Production in Pseudomonas aeruginosa

(E)-3-Methoxy-2-butenoic acid, identified as l-2-Amino-4-methoxy-trans-3-butenoic acid (AMB), is a potent antibiotic and toxin produced by the bacterium Pseudomonas aeruginosa. Lee et al. (2010) identified a gene cluster responsible for AMB biosynthesis in Pseudomonas aeruginosa strain PAO1, revealing the biochemical pathway involved in its production (Lee et al., 2010). This discovery contributes to understanding the bacterial synthesis of antimicrobial and toxic compounds.

Antimicrobial Properties

Another study by Scannel et al. (1972) isolated (E)-3-Methoxy-2-butenoic acid from a fermentation broth of Pseudomonas aeruginosa and noted its inhibitory effects on the growth of Bacillus species. This study highlights the antimicrobial properties of this compound, which could be relevant in the development of new antibiotics (Scannel et al., 1972).

Potential in Chemical Synthesis

The versatility of (E)-3-Methoxy-2-butenoic acid derivatives in chemical synthesis is demonstrated by Duc et al. (1992). They showed that Methyl (E)-4-chloro-3-methoxy-2-butenoate, a derivative, can be used in various nucleophilic substitution reactions, indicating its potential as a valuable building block in organic synthesis (Duc et al., 1992).

Application in Biochemical Research

A research paper by Miles (1975) explored the role of (E)-3-Methoxy-2-butenoic acid in enzyme-catalyzed reactions. The study demonstrated that this compound is converted to saturated α-keto acids by tryptophan synthase of Escherichia coli, offering insights into the enzyme's function and potential applications in biochemical research (Miles, 1975).

Inhibition of Porphobilinogen Synthase

Dashman (1980) investigated the inhibition of porphobilinogen synthase, an enzyme involved in heme biosynthesis, by (E)-3-Methoxy-2-butenoic acid. This research contributes to the understanding of enzyme inhibition mechanisms and potential therapeutic applications (Dashman, 1980).

properties

IUPAC Name

(E)-3-methoxybut-2-enoic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H8O3/c1-4(8-2)3-5(6)7/h3H,1-2H3,(H,6,7)/b4-3+
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BNKISRDHFGXPMO-ONEGZZNKSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=CC(=O)O)OC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C/C(=C\C(=O)O)/OC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H8O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

116.11 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(E)-3-Methoxy-2-butenoic acid

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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